Methyl 3-amino-4,6-dichloropicolinate
CAS No.:
Cat. No.: VC13793148
Molecular Formula: C7H6Cl2N2O2
Molecular Weight: 221.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6Cl2N2O2 |
|---|---|
| Molecular Weight | 221.04 g/mol |
| IUPAC Name | methyl 3-amino-4,6-dichloropyridine-2-carboxylate |
| Standard InChI | InChI=1S/C7H6Cl2N2O2/c1-13-7(12)6-5(10)3(8)2-4(9)11-6/h2H,10H2,1H3 |
| Standard InChI Key | HNLGJXYLCCHXJU-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C(=CC(=N1)Cl)Cl)N |
| Canonical SMILES | COC(=O)C1=C(C(=CC(=N1)Cl)Cl)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methyl 3-amino-4,6-dichloropicolinate belongs to the picolinic acid ester family, featuring a pyridine core with strategic substituents that influence its electronic and steric properties. The IUPAC name, methyl 3-amino-4,6-dichloropyridine-2-carboxylate, reflects its esterified carboxyl group at the 2-position. Key structural descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆Cl₂N₂O₂ |
| Molecular Weight | 221.04 g/mol |
| SMILES | COC(=O)C1=C(C(=CC(=N1)Cl)Cl)N |
| InChIKey | HNLGJXYLCCHXJU-UHFFFAOYSA-N |
The chlorine atoms at positions 4 and 6 create electron-deficient regions, while the amino group at position 3 introduces nucleophilic character. This interplay enables diverse reactivity patterns, particularly in electrophilic substitution and condensation reactions.
Spectral Characteristics
Nuclear magnetic resonance (NMR) data for related compounds, such as 4-amino-3,6-dichloropyridine-2-carboxylic acid, reveal distinct signals:
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¹H NMR (DMSO-d₆): δ 13.9 (broad, 1H, COOH), 7.0 (broad, 2H, NH₂), 6.8 (singlet, 1H, pyridine-H) .
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¹³C NMR (DMSO-d₆): Peaks at 165.4 (C=O), 153.4 (C-2), 149.5 (C-6), 147.7 (C-4), 111.0 (C-5), and 108.1 (C-3) .
These spectral features confirm the integrity of the pyridine ring and substituent positions.
Synthesis and Manufacturing
Primary Synthetic Routes
The synthesis of methyl 3-amino-4,6-dichloropicolinate typically involves multi-step functionalization of pyridine precursors:
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Chlorination: Starting with picolinic acid derivatives, selective chlorination at the 4- and 6-positions is achieved using reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).
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Amination: Introduction of the amino group at position 3 employs nucleophilic substitution or catalytic amination. For example, electrolytic dehalogenation of trichlorinated analogs in basic media can yield amino-substituted products .
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Esterification: The carboxyl group at position 2 is esterified using methanol under acidic conditions, often with sulfuric acid as a catalyst .
A representative protocol from patent literature involves:
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Refluxing 4-amino-3,6-dichloropyridine-2-carboxylic acid with methanol and H₂SO₄ to form the methyl ester .
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Yields exceeding 70% are reported after recrystallization from dichloromethane/hexane .
Process Optimization
Critical parameters affecting yield and purity include:
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Temperature: Amination reactions require controlled heating (80–120°C) to avoid decomposition.
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Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in chlorination steps.
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Catalysts: Palladium or nickel catalysts improve regioselectivity in amination.
Comparative Analysis with Analogous Compounds
Substituent Effects on Bioactivity
The position and nature of substituents profoundly influence biological activity:
Stability and Reactivity
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Hydrolytic Stability: Methyl esters are prone to saponification in alkaline conditions, releasing the carboxylic acid.
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Photodegradation: Chlorine substituents increase susceptibility to UV-induced dechlorination, necessitating dark storage.
Research Frontiers and Challenges
Unresolved Questions
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Metabolic Pathways: The compound’s fate in mammalian systems remains uncharacterized.
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Synergistic Formulations: Combining with surfactants or adjuvants could enhance herbicidal efficacy.
Innovations in Synthesis
Recent advances in flow chemistry and microwave-assisted reactions promise to reduce reaction times and improve yields. For instance, continuous-flow electrolysis could streamline the dehalogenation step highlighted in patent examples .
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